PI3K Inhibition Potency Comparison
COX-2/PI3K-IN-1 (5d) demonstrates a 2.44-fold higher PI3K inhibitory potency compared to its direct structural analog COX-2/PI3K-IN-2 (5f) in the same enzyme inhibition assay [1]. This difference is critical for experiments where PI3K-pathway suppression is the primary pharmacological endpoint [1].
5f IC50 = 2.78 nM
2.44-fold reported difference
| Evidence Dimension | PI3K enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.14 nM |
| Comparator Or Baseline | COX-2/PI3K-IN-2 (5f): IC50 = 2.78 nM |
| Quantified Difference | 2.44-fold greater potency for 5d |
| Conditions | In vitro PI3K enzyme inhibition assay as described in Rajesh Kumar M et al., 2020 [1] |
Why This Matters
Procurement decisions for PI3K-pathway-focused studies should prioritize 5d over 5f to achieve lower working concentrations and minimize off-target risk at higher doses.
- [1] Rajesh Kumar M, Violet Dhayabaran V, Sudhapriya N, Manikandan A, Gideon DA, Annapoorani S. p-TSA.H2O mediated one-pot, multi-component synthesis of isatin derived imidazoles as dual-purpose drugs against inflammation and cancer. Bioorganic Chemistry. 2020;102:104046. doi:10.1016/j.bioorg.2020.104046 View Source
